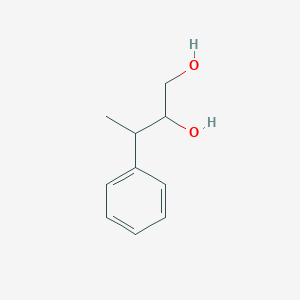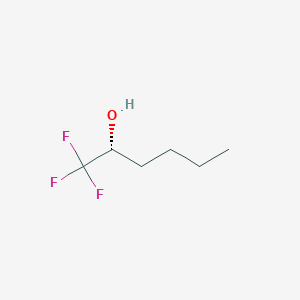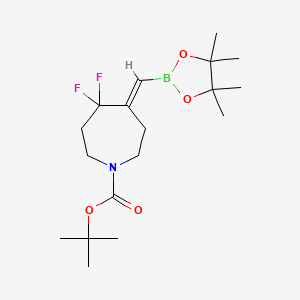
tert-Butyl (E)-4,4-difluoro-5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluoro group: This step often involves the use of fluorinating agents under controlled conditions.
Attachment of the dioxaborolan group: This is typically done through a borylation reaction, where a boron-containing reagent is introduced to the molecule.
Addition of the tert-butyl ester group: This final step involves esterification, where the tert-butyl group is attached to the carboxylate moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Borylation: The dioxaborolan group allows for further borylation reactions, which can be useful in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Scientific Research Applications
Tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Industry: The compound can be used in the production of advanced materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolan group can interact with biological molecules, potentially inhibiting or modifying their function. The difluoro group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The azepane ring provides structural rigidity, which can influence the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds to tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate include:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a pyrazole ring instead of an azepane ring.
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound includes a pyrrolidine ring and a pyridine moiety.
Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: This compound contains a tetrahydropyran ring and a phenylsulfonyl group.
Properties
Molecular Formula |
C18H30BF2NO4 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate |
InChI |
InChI=1S/C18H30BF2NO4/c1-15(2,3)24-14(23)22-10-8-13(18(20,21)9-11-22)12-19-25-16(4,5)17(6,7)26-19/h12H,8-11H2,1-7H3/b13-12+ |
InChI Key |
AHHJGGBYRCGMMJ-OUKQBFOZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCN(CCC2(F)F)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CCC2(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


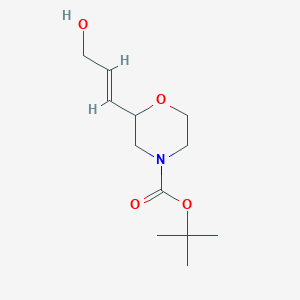


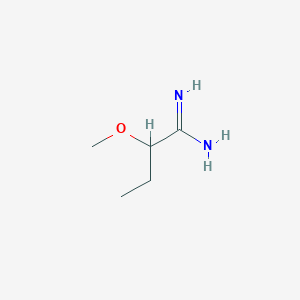
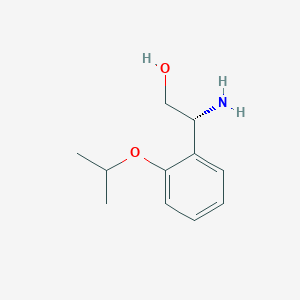
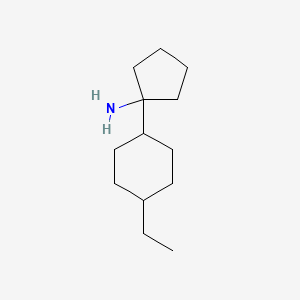

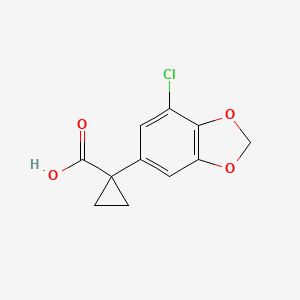
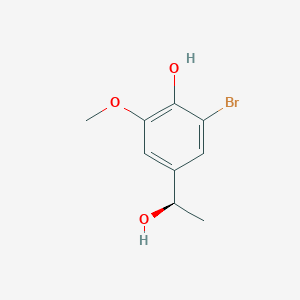
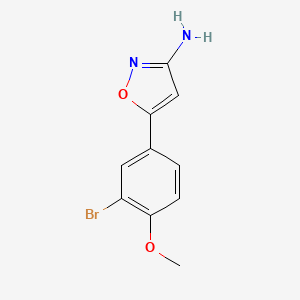
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
